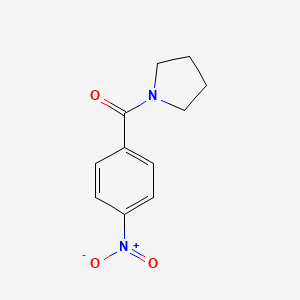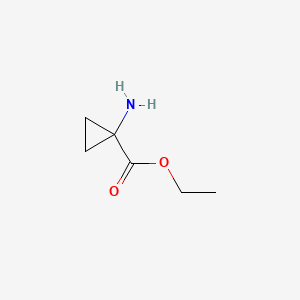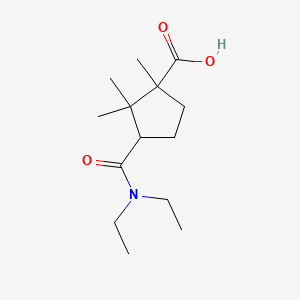
3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid, also known as DECA, is an organic compound with a wide range of applications in the scientific research field. It is a derivative of cyclopentanecarboxylic acid, and is composed of a cyclopentane ring, three ethyl substituents and a carbamoyl group. DECA is a versatile compound that can be used in many applications, including organic synthesis, biochemical research, and biotechnology.
Wissenschaftliche Forschungsanwendungen
Polyfunctional Oxides Synthesis
Research by Glushko et al. (1974) explores the reactivity of compounds structurally similar to 3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid with ketones, leading to the synthesis of polyfunctional oxides. This work highlights the compound's utility in synthesizing complex organic structures, contributing to materials chemistry and pharmaceutical intermediates (Glushko et al., 1974).
Selective Fluorination and Derivative Synthesis
Dmowski and Kozłowski (1997) demonstrated the selective fluorination of camphoric acid, a relative of the target compound, with sulfur tetrafluoride. This process yields fluorinated derivatives exhibiting optical activity, underscoring the potential for creating chiral molecules with specific optical properties for applications in asymmetric synthesis and catalysis (Dmowski & Kozłowski, 1997).
Metal–Organic Frameworks (MOFs)
Huang et al. (2012) constructed a microporous metal–organic framework (MOF) using a flexible organic linker derived from a similar compound, showcasing highly selective sorption properties for methanol over ethanol and water. This research indicates the compound's potential in developing new materials for gas storage, separation technologies, and catalysis (Huang et al., 2012).
Radical Reactions and Kinetics
Musa et al. (1998) studied the kinetics of cyclizations involving alpha-amide radicals similar in structure to 3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid. This work provides insights into the rates and mechanisms of radical cyclizations, which are crucial for understanding reaction pathways in organic synthesis and designing new chemical reactions (Musa et al., 1998).
Polymorphism and Thermal Behavior
Terol et al. (1993) investigated the polymorphism and thermal behavior of a structurally related compound, revealing various intermolecular hydrogen bonding patterns. Such studies are vital for pharmaceutical science, particularly in understanding drug stability, solubility, and formulation (Terol et al., 1993).
Eigenschaften
IUPAC Name |
3-(diethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-6-15(7-2)11(16)10-8-9-14(5,12(17)18)13(10,3)4/h10H,6-9H2,1-5H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNYPAJLMPCHQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCC(C1(C)C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40995027 |
Source


|
| Record name | 3-(Diethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40995027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid | |
CAS RN |
73889-60-8 |
Source


|
| Record name | Cyclopentanecarboxylic acid, 3-(diethylcarbamoyl)-1,2,2-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073889608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Diethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40995027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

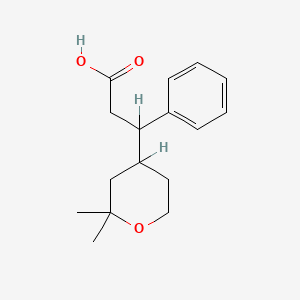
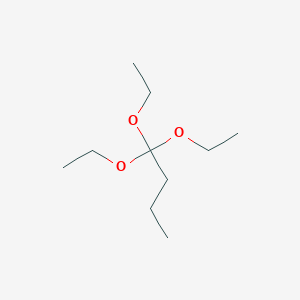
![3-[(2-Chlorophenyl)methylidene]chromen-4-one](/img/structure/B1297168.png)
![2-Methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1297169.png)
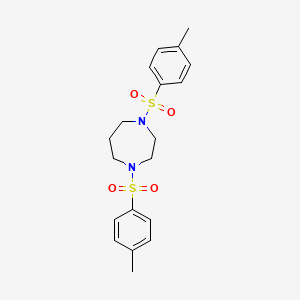
![tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate](/img/structure/B1297173.png)
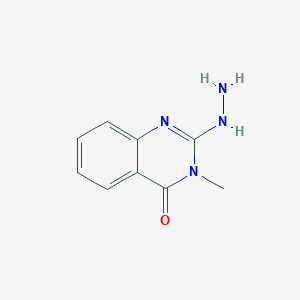
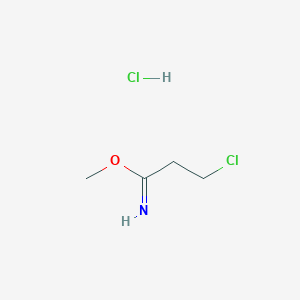
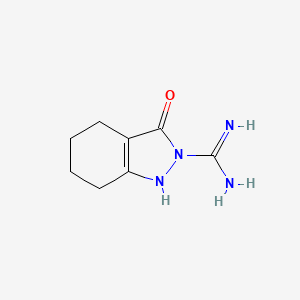
![1,3,8-Triazaspiro[4.5]decan-2-one](/img/structure/B1297181.png)


